2-((5-(4-Pivaloylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
2-((5-(4-Pivaloylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is an organosulfur compound featuring a thiadiazole core, specifically designed to exhibit unique pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Pivaloylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multi-step organic reactions:
Starting Materials: Begin with thiourea and hydrazine derivatives.
Cyclization: Formation of the thiadiazole ring via cyclization reaction under acidic conditions.
Substitution: Introduction of the pivaloylpiperazine moiety through nucleophilic substitution.
Final Compound Formation: Thioacetamide is introduced in the final step under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial-scale production of this compound would follow optimized versions of the laboratory synthesis, ensuring:
Scalability and reproducibility
High yield and purity
Safe handling of reagents and by-products
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: The thiadiazole ring can be reduced under mild conditions to form dihydro-thiadiazoles.
Substitution: The functional groups allow various nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituents: Various alkyl and aryl halides, under basic or acidic conditions
Major Products Formed
Sulfoxides and sulfones from oxidation
Substituted thiadiazoles from nucleophilic or electrophilic substitutions
Scientific Research Applications
Chemistry
Used as an intermediate in the synthesis of other complex organic molecules due to its reactive thiadiazole core.
Biology
Medicine
Investigated for potential therapeutic uses such as anti-inflammatory, antimicrobial, and anticancer activities. The pivaloylpiperazine moiety is particularly significant in medicinal chemistry.
Industry
Applications in materials science, particularly in the development of new polymers and advanced materials.
Mechanism of Action
Molecular Targets and Pathways
The compound's biological activity is primarily due to its ability to interact with specific enzymes and receptors. The thiadiazole ring can inhibit enzymes by binding to their active sites, while the pivaloylpiperazine group enhances its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: A simpler analog with basic structural features.
4-Methyl-1,3,4-thiadiazole-5-thiol: Similar sulfur-containing heterocycle.
Thioacetamide derivatives: Other compounds with thioacetamide moiety for comparison.
Uniqueness
2-((5-(4-Pivaloylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide stands out due to its combined thiadiazole and pivaloylpiperazine structures, offering enhanced biological activity and synthetic versatility compared to its simpler analogs.
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Properties
IUPAC Name |
2-[[5-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2S2/c1-13(2,3)10(20)17-4-6-18(7-5-17)11-15-16-12(22-11)21-8-9(14)19/h4-8H2,1-3H3,(H2,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYYASXJSSKHTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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